1-[4-Bromo-6-(trifluoromethyl)pyridin-2-YL]ethanone
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Overview
Description
1-[4-Bromo-6-(trifluoromethyl)pyridin-2-YL]ethanone is a chemical compound characterized by a pyridine ring substituted with a bromo group at the 4-position and a trifluoromethyl group at the 6-position. This compound is of significant interest in various fields of scientific research due to its unique structural features and reactivity.
Preparation Methods
The synthesis of 1-[4-Bromo-6-(trifluoromethyl)pyridin-2-YL]ethanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available pyridine derivatives.
Trifluoromethylation: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide (CF3I) in the presence of a catalyst.
Acylation: The final step involves the acylation of the pyridine ring to introduce the ethanone moiety, typically using acetyl chloride (CH3COCl) in the presence of a base like pyridine.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-[4-Bromo-6-(trifluoromethyl)pyridin-2-YL]ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Oxidation and Reduction: The ethanone moiety can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic compounds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction.
Scientific Research Applications
1-[4-Bromo-6-(trifluoromethyl)pyridin-2-YL]ethanone has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1-[4-Bromo-6-(trifluoromethyl)pyridin-2-YL]ethanone involves its interaction with specific molecular targets. The bromo and trifluoromethyl groups enhance its binding affinity to enzymes and receptors, modulating their activity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting metabolic pathways .
Comparison with Similar Compounds
1-[4-Bromo-6-(trifluoromethyl)pyridin-2-YL]ethanone can be compared with other pyridine derivatives such as:
1-[4-Chloro-6-(trifluoromethyl)pyridin-2-YL]ethanone: Similar structure but with a chloro group instead of a bromo group, leading to different reactivity and biological activity.
1-[4-Bromo-6-(methyl)pyridin-2-YL]ethanone: Similar structure but with a methyl group instead of a trifluoromethyl group, affecting its chemical properties and applications.
The unique combination of the bromo and trifluoromethyl groups in this compound imparts distinct chemical reactivity and biological activity, making it a valuable compound in research and industry.
Properties
Molecular Formula |
C8H5BrF3NO |
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Molecular Weight |
268.03 g/mol |
IUPAC Name |
1-[4-bromo-6-(trifluoromethyl)pyridin-2-yl]ethanone |
InChI |
InChI=1S/C8H5BrF3NO/c1-4(14)6-2-5(9)3-7(13-6)8(10,11)12/h2-3H,1H3 |
InChI Key |
HLCLVTKRVMQMGS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC(=CC(=C1)Br)C(F)(F)F |
Origin of Product |
United States |
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